(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride chemical properties
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride chemical properties
Structural and Synthetic Paradigms of (2S,4S)-4-Methoxypyrrolidine-2-Carboxamide Hydrochloride in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, chiral cyclic amino acid derivatives serve as foundational building blocks for assembling complex pharmacophores. (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride (CAS: 796884-05-4) is a highly specialized, stereochemically pure intermediate utilized extensively in the development of targeted therapeutics, including phosphoinositide 3-kinase (PI3K) inhibitors and beta-secretase (BACE-1) inhibitors. As a Senior Application Scientist, I have designed this technical guide to decode the structural causality, physicochemical profile, and synthetic methodologies associated with this critical compound, providing a self-validating framework for its integration into drug discovery pipelines.
Structural Causality & Physicochemical Profiling
The utility of (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride is intrinsically linked to its stereochemistry and functional group distribution. The pyrrolidine ring is highly flexible, but the introduction of a 4-methoxy group induces a stereoelectronic "gauche effect" with the ring nitrogen. This effect predictably locks the pyrrolidine ring into a specific pucker conformation, pre-organizing the molecule into a bioactive geometry that minimizes entropic penalties upon target binding.
Furthermore, the cis relationship between the C2-carboxamide and the C4-methoxy group in the (2S,4S) configuration provides a highly specific vector for hydrogen bond donors and acceptors. The compound is supplied as a hydrochloride salt to ensure long-term stability, prevent hygroscopic degradation, and maintain the primary amine in a non-reactive, protonated state until in situ neutralization[1].
Table 1: Physicochemical & Mass Spectrometry Profile
Quantitative data summarizing the core properties and predicted mass adducts for analytical validation[2],[1],[3].
| Property / Parameter | Value | Causality / Significance |
| Chemical Name | (2S,4S)-4-methoxypyrrolidine-2-carboxamide HCl | Standardized IUPAC nomenclature. |
| CAS Number | 796884-05-4 | Unique registry identifier for procurement[3]. |
| Molecular Formula | C6H13ClN2O2 | Accounts for the HCl salt form. |
| Molecular Weight | 180.63 g/mol | Critical for stoichiometric calculations. |
| Monoisotopic Mass | 144.08987 Da (Free Base) | Base mass for high-resolution MS[2]. |
| Predicted[M+H]+ | 145.09715 m/z | Primary target peak in positive-ion LC-MS[2]. |
| Predicted [M+Na]+ | 167.07909 m/z | Secondary confirmation peak in LC-MS[2]. |
| Stereochemistry | 2S, 4S (cis configuration) | Dictates target pocket spatial orientation. |
Mechanistic Applications in Targeted Therapeutics
The structural rigidity and hydrogen-bonding capacity of this building block make it an ideal moiety for kinase and protease inhibitors.
PI3K Inhibition: Phosphoinositide 3-kinases (PI3K) are lipid kinases responsible for phosphorylating lipids at the 3-hydroxyl residue of the inositol ring, driving the PI3K/AKT/mTOR survival pathway often hyperactivated in oncology[4]. Benzoxazepin compounds incorporating the (2S,4S)-4-methoxypyrrolidine-2-carboxamide moiety have been successfully synthesized to act as potent PI3K inhibitors[4]. The pyrrolidine core nestles into the ATP-binding cleft, while the carboxamide acts as a critical hydrogen bond donor/acceptor to the kinase hinge region.
Beta-Secretase (BACE-1) Inhibition: This compound is also utilized in the synthesis of beta-secretase inhibitors aimed at treating Alzheimer's disease[5]. The building block helps reduce the proteolytic activity of memapsin-2 by properly orienting the inhibitor within the active site[5].
Fig 1: PI3K/AKT signaling pathway illustrating targeted inhibition by benzoxazepin derivatives.
Advanced Synthetic Methodologies: Amide Coupling Workflow
Coupling a sterically hindered, secondary cyclic amine to a core scaffold requires precise conditions to prevent epimerization at the sensitive C2 alpha-chiral center. The following step-by-step protocol establishes a high-yielding, self-validating amide coupling workflow.
Step-by-Step Protocol:
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Acid Activation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add HATU (1.2 eq).
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Causality: HATU is selected over traditional carbodiimides (like DCC or EDC) because it rapidly generates a highly reactive HOAt ester intermediate. This maximizes coupling efficiency with sterically hindered secondary amines while suppressing the formation of oxazolone intermediates that lead to racemization.
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Salt Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
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Causality: DIPEA is a non-nucleophilic base. It serves a dual purpose: it drives the HATU activation and neutralizes the hydrochloride salt of the (2S,4S)-4-methoxypyrrolidine-2-carboxamide[1], freeing the secondary amine for nucleophilic attack without participating in unwanted side reactions.
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Coupling: Introduce (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).
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Causality: A mild basic quench ensures the newly formed amide and the primary carboxamide group are not subjected to hydrolytic cleavage, which can occur under acidic workup conditions.
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Purification: Concentrate the organic layer under reduced pressure and purify via Preparative HPLC or flash column chromatography.
Fig 2: Step-by-step amide coupling workflow with integrated self-validating quality control loop.
Analytical Validation & Self-Validating Quality Control
A protocol is only as robust as its validation. To ensure the integrity of the synthesized product, the workflow must loop into a self-validating Quality Control (QC) system:
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Chiral HPLC Analysis: The primary risk in this synthesis is the epimerization of the C2 position from (S) to (R) under basic conditions. Chiral stationary phase HPLC must be run against a known racemic standard to validate that the enantiomeric excess (ee) and diastereomeric excess (de) remain >98%. If epimerization is detected, the workflow dictates a reduction in DIPEA equivalents or a switch to a weaker base (e.g., N-methylmorpholine).
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LC-MS Verification: Confirm the successful coupling by identifying the target mass. The presence of unreacted (2S,4S)-4-methoxypyrrolidine-2-carboxamide can be tracked by monitoring the 145.097 m/z [M+H]+ peak[2].
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1H NMR Spectroscopy: Validate the retention of the methoxy group (typically a sharp singlet near δ 3.3 ppm) and the primary carboxamide protons (broad singlets between δ 6.5–7.5 ppm, depending on the solvent), ensuring no unintended side reactions occurred at these functional sites.
Sources
- 1. CAS#:796884-05-4 | (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride | Chemsrc [chemsrc.com]
- 2. PubChemLite - (2s,4s)-4-methoxypyrrolidine-2-carboxamide hydrochloride (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. CAS:796884-05-4, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride-毕得医药 [bidepharm.com]
- 4. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 5. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]
